molecular formula C8H10N2O2 B124282 (R)-3-Amino-3-(pyridin-3-yl)propanoic acid CAS No. 155050-17-2

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid

Cat. No.: B124282
CAS No.: 155050-17-2
M. Wt: 166.18 g/mol
InChI Key: QOTCEJINJFHMLO-SSDOTTSWSA-N
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Description

®-3-Amino-3-(pyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a pyridine ring attached to a propanoic acid backbone

Scientific Research Applications

®-3-Amino-3-(pyridin-3-yl)propanoic acid has a wide range of scientific research applications:

Future Directions

The future directions of research on “®-3-Amino-3-(pyridin-3-yl)propanoic acid” could involve its potential applications in the synthesis of new coordination polymers and the exploration of its biological activities. Further studies could also investigate its potential use in the synthesis of biologically relevant molecules and direct drug/natural product conjugation .

Mechanism of Action

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

As an alanine derivative, it may interact with its targets in a similar way to other alanine derivatives .

Result of Action

As an alanine derivative, it may have similar effects to other alanine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(pyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3-pyridinepropionic acid and appropriate reagents to introduce the amino group. The reaction conditions typically involve the use of solvents like methanol and catalysts such as magnesium oxide nanoparticles .

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-3-(pyridin-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: Similar in structure but lacks the amino group.

    2-Amino-3-(pyridin-2-yl)propanoic acid: Similar but with the amino group and pyridine ring in different positions.

    4-Amino-2,6-dimethylpyridine: Contains an amino group and pyridine ring but with different substituents.

Uniqueness

®-3-Amino-3-(pyridin-3-yl)propanoic acid is unique due to the specific positioning of the amino group and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3R)-3-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTCEJINJFHMLO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364248
Record name (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155050-17-2
Record name (R)-3-Amino-3-(3-pyridyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155050-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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